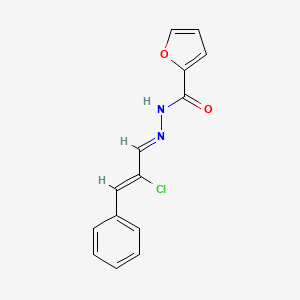

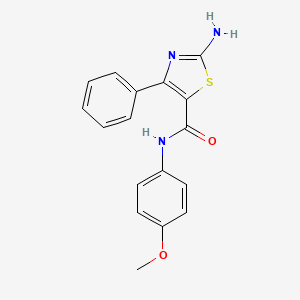

N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-furohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-furohydrazide involves the reaction of thiocarbonohydrazones derived from aromatic aldehydes with 4-phenylbut-3-yn-2-one in aqueous acetic acid, producing thiocarbonohydrazides with high chemo-, regio-, and stereoselectivity (Glotova et al., 2008). This process highlights the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been studied extensively through methods such as X-ray analysis, IR, and NMR spectroscopy, revealing detailed insights into their steric configurations (Glotova et al., 2008). Such analyses are crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions and Properties

Research has explored various chemical reactions involving compounds similar to N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-furohydrazide, demonstrating their potential as precursors for synthesis and in cycloaddition reactions to produce pyrazoline derivatives and their analogs (Shawali et al., 1990). These studies showcase the versatility and wide range of chemical properties of these compounds.

Aplicaciones Científicas De Investigación

Metal Ion Complexation and Sensor Development

Research has shown that derivatives of furohydrazide, such as N'-(1-pyridin-2-ylmethylene)-2-furohydrazide (NFH), have been investigated for their complexation with metal ions. These studies have led to the development of potentiometric sensors for lanthanide ions, demonstrating the potential of furohydrazide derivatives in selective ion recognition and quantification. For example, a Ho3+ potentiometric membrane sensor, leveraging the selective complexation properties of these ionophores, has been utilized for the indirect determination of terazosin in pharmaceutical formulations (Ganjali et al., 2009).

Synthetic Applications

The compound and its derivatives have been used as precursors in synthetic chemistry, particularly in the preparation of heterocyclic compounds. For instance, N-phenyl-2-furohydrazonyl chloride and its analogs have been synthesized and utilized in cycloaddition reactions, leading to the formation of various substituted pyrazoline derivatives and their analogs (Shawali et al., 1990).

Antimicrobial and Anticancer Evaluations

Compounds synthesized from furohydrazide derivatives have been screened for antimicrobial and anticancer activities, showing significant potential in these areas. For example, a series of bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides was evaluated, with some compounds demonstrating potent antimicrobial and anticancer activities. QSAR studies indicated that electronic and topological parameters significantly influence the antimicrobial activity of these compounds (Kumar et al., 2015).

Propiedades

IUPAC Name |

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-12(9-11-5-2-1-3-6-11)10-16-17-14(18)13-7-4-8-19-13/h1-10H,(H,17,18)/b12-9-,16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHFEMBMIPNCMV-VOANPMSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC=CO2)\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1E,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]furan-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)

![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)